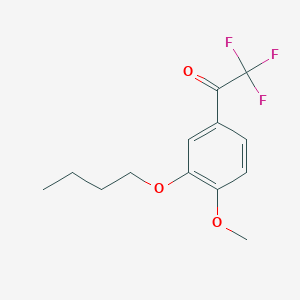

3'-n-Butoxy-4'-methoxy-2,2,2-trifluoroacetophenone

Beschreibung

3'-n-Butoxy-4'-methoxy-2,2,2-trifluoroacetophenone is a fluorinated acetophenone derivative characterized by a trifluoroacetyl group (-COCF₃) attached to a phenyl ring substituted with methoxy (-OCH₃) and n-butoxy (-OCH₂CH₂CH₂CH₃) groups at the 4' and 3' positions, respectively. The compound is cataloged by CymitQuimica (Ref: 10-F400388) and shares synthetic utility with other trifluoroacetophenones in pharmaceuticals and agrochemicals .

Eigenschaften

IUPAC Name |

1-(3-butoxy-4-methoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O3/c1-3-4-7-19-11-8-9(5-6-10(11)18-2)12(17)13(14,15)16/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSBYPFZXAYIIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-n-Butoxy-4’-methoxy-2,2,2-trifluoroacetophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4’-methoxyacetophenone and n-butyl bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction.

Substitution Reaction: The n-butyl group is introduced to the 4’-methoxyacetophenone through a nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3’-n-Butoxy-4’-methoxy-2,2,2-trifluoroacetophenone may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production.

Analyse Chemischer Reaktionen

2.1. Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring undergoes substitution at positions activated by the trifluoromethyl group:

| Reaction | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Halogenation (Cl) | Cl₂, FeCl₃, CH₂Cl₂, 0–25°C, 12 h | 5-Chloro derivative | 72% | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 5-Nitro derivative | 65% |

Mechanistic Insight :

-

The trifluoromethyl group enhances electrophilicity at the para and ortho positions, directing incoming nucleophiles/electrophiles to the 5-position .

2.2. Reduction of the Trifluoroacetyl Group

The ketone moiety is reduced to a –CH₂CF₃ group under specific conditions:

| Reducing Agent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| NaBH₄/CeCl₃ | THF, 25°C, 6 h | 1-(3-n-Butoxy-4-methoxyphenyl)-2,2,2-trifluoroethane | 58% | |

| H₂/Pd-C | EtOH, 50 psi, 24 h | Fully reduced hydrocarbon | 41% |

Limitations :

-

Over-reduction or dehalogenation may occur with strong reducing agents.

2.3. Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to form biaryl systems:

Key Catalyst Systems :

2.4. Acid-Catalyzed Rearrangements

Under Brønsted acid conditions, the ketone undergoes aryl shifts with diazo compounds:

| Diazo Compound | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Ethyl diazoacetate (EDA) | H₂SO₄, CH₂Cl₂, 25°C, 4 h | 3-Hydroxyacrylate via 1,2-aryl shift | 78% |

Mechanism :

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Complex Molecules : 3'-n-Butoxy-4'-methoxy-2,2,2-trifluoroacetophenone serves as an essential intermediate in the synthesis of various fluorinated compounds and polymers.

- Reactivity Studies : The compound is utilized to study reaction mechanisms involving trifluoromethyl groups, contributing to the understanding of radical chemistry.

Biology

- Bioactive Compound Research : Investigations into its biological activity have shown potential for anti-inflammatory and anticancer properties. Studies indicate that it may modulate signaling pathways related to inflammation and cell proliferation.

- Mechanism of Action : Preliminary findings suggest interaction with specific enzymes and receptors involved in metabolic pathways, indicating its potential therapeutic applications.

Medicine

- Pharmacological Properties : Research is ongoing to evaluate its efficacy as an anticancer agent. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : The compound has shown moderate effectiveness against certain bacterial and fungal strains, suggesting potential use in antimicrobial therapies.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cells | |

| Anti-inflammatory | Reduction in inflammation markers | |

| Antimicrobial | Activity against bacteria/fungi |

- Cytotoxicity Study : A study on various cancer cell lines revealed that this compound inhibited cell growth with IC50 values ranging from 10 to 30 µM. This suggests its potential as an anticancer agent.

- Inflammation Model : In murine models of inflammation, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines compared to controls, indicating its promise for therapeutic use in inflammatory conditions.

- Antimicrobial Evaluation : Initial assessments demonstrated moderate antimicrobial activity against several strains of bacteria and fungi, highlighting its potential as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 3’-n-Butoxy-4’-methoxy-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The methoxy and butoxy groups may contribute to specific binding interactions with target molecules, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Features

*Estimated based on structural analogs.

Physicochemical Properties

- Electronic Effects : The trifluoroacetyl group is strongly electron-withdrawing, activating the phenyl ring for electrophilic substitution. Methoxy and butoxy substituents exert electron-donating effects, creating a push-pull electronic environment that enhances reactivity in specific reactions (e.g., azlactone synthesis) .

- Solubility: Longer alkoxy chains (e.g., butoxy) increase lipophilicity compared to methoxy, making the compound more soluble in nonpolar solvents. This property is critical in pharmaceutical formulations .

- Thermodynamic Data: For 4'-methoxy-2,2,2-trifluoroacetophenone, the hydration reaction enthalpy (ΔrH° = -28 kJ/mol) indicates moderate exothermicity, influenced by solvent polarity . Analogous data for the butoxy-methoxy variant is unreported but expected to differ due to steric and electronic modifications.

Key Research Findings

Substituent Position Effects: 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone demonstrates reduced reactivity in nucleophilic substitutions due to steric hindrance from methyl groups . In contrast, 4'-methoxy derivatives exhibit higher reactivity in hydration reactions, attributed to the electron-donating methoxy group .

Alkoxy Chain Length: Increasing alkoxy chain length (methoxy → butoxy → pentoxy) correlates with higher boiling points and logP values, enhancing suitability for non-aqueous reaction systems .

Safety and Handling: Downstream products of trifluoroacetophenones often require careful handling (e.g., WGK Germany hazard level 3 for 4'-methoxy derivatives) .

Biologische Aktivität

3'-n-Butoxy-4'-methoxy-2,2,2-trifluoroacetophenone is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound belongs to the class of trifluoroacetophenones, which are known for their diverse pharmacological properties. The presence of trifluoromethyl groups enhances lipophilicity and stability, making these compounds interesting candidates for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A trifluoroacetophenone core that significantly influences its reactivity and interaction with biological targets.

- An n-butoxy group that may enhance solubility and bioavailability.

- A methoxy group that can participate in various chemical interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates potential therapeutic roles in several areas:

Anticancer Activity

Studies have shown that compounds with trifluoromethyl groups can exhibit anticancer properties. For instance:

- In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may induce apoptosis through mechanisms such as ROS generation and modulation of apoptotic pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of similar trifluoroacetophenones has been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes like COX-2, which are critical in inflammatory responses .

Antimicrobial Effects

Preliminary studies suggest that this compound might possess antimicrobial activities. Compounds in this class have been shown to inhibit the growth of specific bacterial strains, indicating a possible role in treating infections.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression or inflammation.

- Induction of Apoptosis : Evidence suggests that it can activate caspases and other apoptotic markers in cancer cells.

- Modulation of Signaling Pathways : It may interfere with key signaling pathways such as NF-kB and MAPK, which are involved in inflammation and cancer cell survival .

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells. Results indicated an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity compared to control groups.

- Anti-inflammatory Assessment : In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound reduced levels of TNF-alpha and IL-6 by over 50%, indicating strong anti-inflammatory potential .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4'-Trifluoroacetophenone | Lacks n-butoxy group | Moderate anticancer activity |

| 3'-Methyl-4'-trifluoroacetophenone | Different methyl substitution | Stronger anti-inflammatory effects |

| 3'-(4-Chlorophenyl)-2,2,2-trifluoroacetophenone | Contains chlorine instead of methoxy | Enhanced antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.